4-(Benzyloxy)-2-bromobenzamide
Description
Significance of Benzamide (B126) Scaffolds in Contemporary Organic Synthesis and Chemical Biology
The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a fundamental structural motif in a vast array of organic molecules. chemscene.com Its prevalence stems from the chemical stability of the amide bond and the diverse functionalities that can be introduced onto the aromatic ring. evitachem.com In organic synthesis, benzamides serve as versatile building blocks for the construction of more complex molecular frameworks. evitachem.comacs.org They are key intermediates in the synthesis of a wide range of heterocyclic compounds and other pharmacologically relevant structures.
In the realm of chemical biology and medicinal chemistry, the benzamide moiety is a common feature in numerous approved and investigational drugs. ontosight.ai Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets such as enzymes and receptors. nih.gov Consequently, benzamide derivatives have been explored for a wide spectrum of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents. nih.govontosight.ai
Rationale for Investigating 4-(Benzyloxy)-2-bromobenzamide: Strategic Position of Benzyloxy and Bromo Functionalities for Diverse Chemical Research
The specific substitution pattern of this compound endows it with unique chemical properties and renders it a valuable tool for diverse research endeavors. The strategic placement of the benzyloxy and bromo groups provides distinct opportunities for chemical modification.
The benzyloxy group at the 4-position serves multiple purposes. It can act as a protecting group for the phenolic hydroxyl group, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. scispace.comresearchgate.net The benzyl (B1604629) group is relatively stable but can be removed under specific conditions, allowing for the unmasking of the hydroxyl group at a later synthetic stage. researchgate.net Furthermore, the presence of the benzyloxy group can influence the electronic properties and solubility of the molecule.
The bromo substituent at the 2-position is of particular synthetic importance. The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgresearchgate.net This powerful reaction allows for the formation of carbon-carbon bonds by coupling the bromo-substituted benzamide with a wide range of organoboron compounds, enabling the synthesis of a diverse library of biphenyl (B1667301) derivatives and other complex structures. organic-chemistry.orgresearchgate.net The ortho-position of the bromine atom relative to the amide group can also influence the reactivity and conformational properties of the molecule.
Historical Context and Current Trends in Substituted Benzamide Research
Research into substituted benzamides has a rich history, with early investigations focusing on their biological activities. Over the years, the field has evolved significantly, driven by advances in synthetic methodologies and a deeper understanding of structure-activity relationships. Initially, research was often centered on discovering new therapeutic agents. acsgcipr.org
Current trends in substituted benzamide research are characterized by a more rational design approach. There is a strong emphasis on the development of highly selective enzyme inhibitors and receptor modulators. ontosight.ai For instance, specific substitution patterns on the benzamide core are being explored to target enzymes like beta-secretase-1, which is implicated in Alzheimer's disease. ontosight.ai Furthermore, there is a growing interest in the application of modern synthetic techniques, such as ultrasound-assisted synthesis, to improve the efficiency and environmental footprint of benzamide synthesis. ontosight.ai The development of novel catalytic systems, including those based on palladium and other transition metals, continues to expand the synthetic utility of substituted benzamides. wikipedia.orgnih.gov
Overview of Advanced Methodologies Employed in Chemical Compound Research
The characterization and study of chemical compounds like this compound rely on a suite of advanced analytical techniques. These methods provide detailed information about the structure, purity, and properties of a substance.
Spectroscopic Techniques are fundamental for molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the elucidation of its precise connectivity. While specific NMR data for this compound is not readily available in the public domain, the spectra of similar compounds like 2-bromobenzamide (B1207801) reveal characteristic signals for the aromatic protons and the amide protons. vscht.cz
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. evitachem.com A typical IR spectrum of a benzamide would show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as bands corresponding to the aromatic ring and the C-O stretch of the ether linkage. bath.ac.ukchemicalbook.com For example, the IR spectrum of 4-bromobenzamide (B181206) shows characteristic peaks for these functional groups. xmu.edu.cn
Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. chemscene.com The mass spectrum of 2-bromobenzamide, for instance, shows a top peak at m/z 183, corresponding to the molecular ion. vscht.cz
Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating mixtures and assessing the purity of a compound. chemicalbook.com These techniques are often coupled with mass spectrometry (LC-MS and GC-MS) to provide a powerful tool for both separation and identification. chemicalbook.com
Below are tables summarizing the key properties of the subject compound and related analytical data for similar structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂BrNO₂ | chemscene.com |
| Molecular Weight | 306.15 g/mol | chemscene.com |
Table 2: Spectroscopic Data for Structurally Related Benzamides
| Compound | Technique | Key Observations | Source |
|---|---|---|---|
| 2-Bromobenzamide | 1H NMR | Signals corresponding to aromatic and amide protons. | vscht.cz |
| 2-Bromobenzamide | Mass Spectrometry | Top peak at m/z 183. | vscht.cz |
| 4-Bromobenzamide | IR Spectroscopy | Characteristic N-H and C=O stretching bands. | xmu.edu.cn |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Bromobenzamide |
| 4-Bromobenzamide |
| 4-(Benzyloxy)benzamide |
| 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide |
| 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide |
| N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide |
| 2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl) ethyl]-5-[(dimethylamino) sulfonyl] benzamide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJKKIIFSNBNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 2 Bromobenzamide
Reactivity Profiles of the Bromo Substituent
The carbon-bromine bond in 4-(benzyloxy)-2-bromobenzamide is a focal point for a variety of synthetic transformations, enabling the introduction of diverse functionalities onto the aromatic ring.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions on aryl halides typically require activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comfishersci.co.uk In the case of this compound, the benzamide (B126) group is a moderately deactivating group, and the benzyloxy group is electron-donating, which generally disfavors classical SNAr reactions.
However, under forcing conditions, such as high temperatures and the use of strong nucleophiles, substitution of the bromine atom may be achieved. The mechanism for such a reaction would likely proceed through an addition-elimination pathway, involving the formation of a transient, negatively charged Meisenheimer complex. wikipedia.orgchemistrysteps.com The stability of this intermediate is crucial for the reaction to proceed.
Another potential pathway for nucleophilic substitution, particularly with very strong bases like sodium amide, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com This pathway is less dependent on the electronic nature of the ring substituents.
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent | Product |
| Methoxide | Sodium methoxide | 4-(Benzyloxy)-2-methoxybenzamide |
| Amine | Ammonia (B1221849) | 2-Amino-4-(benzyloxy)benzamide |
| Thiolate | Sodium thiophenoxide | 4-(Benzyloxy)-2-(phenylthio)benzamide |
Cross-Coupling Reactivity and Applications (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The bromo substituent of this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This methodology allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the benzamide. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This reaction is highly versatile and allows for the synthesis of a diverse array of N-aryl benzamides. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, with the key difference being the involvement of an amine in the transmetalation step.
Table 2: Representative Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 4-(Benzyloxy)-[1,1'-biphenyl]-2-carboxamide |
| Buchwald-Hartwig | Aniline | Pd2(dba)3 / XPhos | NaOtBu | 4-(Benzyloxy)-2-(phenylamino)benzamide |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | 4-(Benzyloxy)-2-(phenylethynyl)benzamide |
Radical Reactions Involving the Bromo Moiety
While less common for aryl bromides compared to alkyl bromides, radical reactions can be initiated at the C-Br bond under specific conditions. For instance, benzylic bromination is a well-known radical reaction, though this applies to the benzylic protons of the benzyloxy group rather than the aryl bromide itself. libretexts.org
Aryl radicals can be generated from aryl bromides using radical initiators or photoredox catalysis. These highly reactive intermediates can then participate in various transformations, such as intramolecular cyclizations or additions to alkenes. For example, a synthetically useful transformation is the intramolecular radical cyclization of an appropriately substituted this compound derivative to form a new heterocyclic ring system. nih.gov
Reactivity and Transformations of the Amide Moiety
The amide functionality in this compound offers opportunities for further molecular elaboration through reactions at the nitrogen atom or by serving as a key component in the formation of heterocyclic structures.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom of the primary amide can be alkylated using various alkyl halides in the presence of a base. escholarship.orgnih.govnih.gov The choice of base is critical to deprotonate the amide, forming the corresponding amidate anion, which then acts as a nucleophile. Common bases for this transformation include sodium hydride or potassium carbonate.
N-Acylation: Similarly, the amide nitrogen can be acylated using acylating agents such as acid chlorides or anhydrides. This reaction typically requires a base to facilitate the nucleophilic attack of the amide nitrogen on the acylating agent. This transformation leads to the formation of N-acylbenzamides.
Table 3: N-Alkylation and N-Acylation of this compound
| Reaction Type | Reagent | Base | Product |
| N-Alkylation | Benzyl (B1604629) bromide | NaH | N-Benzyl-4-(benzyloxy)-2-bromobenzamide |
| N-Acylation | Acetyl chloride | Pyridine | N-Acetyl-4-(benzyloxy)-2-bromobenzamide |
Cyclization Reactions and Heterocycle Formation (e.g., Quinazolinone, Isoindolinone derivatives)
The ortho-relationship between the bromo and amide substituents in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems.
Quinazolinone Derivatives: Quinazolinones can be synthesized from 2-aminobenzamides, which can be prepared from this compound via a Buchwald-Hartwig amination or nucleophilic aromatic substitution with ammonia. The resulting 2-aminobenzamide (B116534) can then undergo cyclization with various one-carbon synthons, such as aldehydes or orthoesters, to furnish the quinazolinone ring system. organic-chemistry.orgnih.govrhhz.net
Isoindolinone Derivatives: Intramolecular cyclization of N-substituted 2-bromobenzamides can lead to the formation of isoindolinones. organic-chemistry.orgresearchgate.netorganic-chemistry.orgrsc.org For instance, if the amide nitrogen is functionalized with a group that can be involved in a carbon-carbon bond-forming reaction with the ortho-bromo position (e.g., via a palladium-catalyzed intramolecular Heck reaction or a radical cyclization), an isoindolinone ring can be constructed. mdpi.com Another approach involves the initial transformation of the bromo group into a different functionality that can then react with the amide nitrogen or a substituent on the nitrogen.
Table 4: Potential Heterocyclic Products from this compound Derivatives
| Starting Material Derivative | Reaction Type | Key Reagents | Heterocyclic Product |
| 2-Amino-4-(benzyloxy)benzamide | Condensation/Cyclization | Benzaldehyde | 7-(Benzyloxy)-2-phenylquinazolin-4(3H)-one |
| N-(prop-2-yn-1-yl)-4-(benzyloxy)-2-bromobenzamide | Intramolecular Sonogashira Coupling | Pd(PPh3)4, CuI, Et3N | 7-(Benzyloxy)-2-methyleneisoindolin-1-one |
| N-allyl-4-(benzyloxy)-2-bromobenzamide | Intramolecular Heck Reaction | Pd(OAc)2, PPh3, Et3N | 7-(Benzyloxy)-2-methyl-2,3-dihydroisoindol-1-one |
Amide Hydrolysis and Related Decompositions
The amide functional group in this compound is generally stable, yet it can undergo hydrolysis to yield 4-(benzyloxy)-2-bromobenzoic acid and ammonia under either acidic or basic conditions. allen.in This process involves the cleavage of the carbon-nitrogen bond of the amide.
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide, the amide can be hydrolyzed, a process often requiring heat. masterorganicchemistry.com The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon of the amide. allen.in This results in the formation of a tetrahedral intermediate, which then collapses to expel the amide anion (⁻NH₂). The amide anion, being a strong base, subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. An acidic workup is then necessary to protonate the carboxylate and isolate the final carboxylic acid product.
Factors such as the concentration of the acid or base, reaction temperature, and the presence of steric hindrance can influence the rate of hydrolysis. cdnsciencepub.comresearchgate.net The ortho-bromo substituent in this compound may introduce steric hindrance, potentially slowing down the rate of nucleophilic attack at the carbonyl carbon compared to un-substituted benzamides. ias.ac.in
Role of the Benzyloxy Group in Molecular Reactivity and Stability
Protecting Group Chemistry and Deprotection Strategies
The benzyloxy group serves as a common protecting group for phenols in organic synthesis due to its relative stability under a variety of reaction conditions and the availability of reliable methods for its removal. taylors.edu.my In the context of this compound, this group protects the phenolic hydroxyl at the 4-position, allowing for selective reactions to be performed on other parts of the molecule, such as the amide or the aromatic ring, without affecting the hydroxyl group.
Common Deprotection Methods for the Benzyloxy Group:
| Deprotection Method | Reagents and Conditions | Products | Notes |
| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate. | 2-bromo-4-hydroxybenzamide + Toluene | This is one of the most common and mildest methods. It is generally high-yielding and clean. However, it is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or nitro groups. The bromine substituent on the aromatic ring could also be susceptible to hydrogenolysis under harsh conditions. taylors.edu.myresearchgate.net |
| Acid-Mediated Cleavage | Strong acids like HBr, HI, or Lewis acids such as BBr₃, BCl₃, AlCl₃. | 2-bromo-4-hydroxybenzamide + Benzyl Halide (or derivative) | This method is effective but harsh. It is not suitable for molecules containing other acid-sensitive functional groups. The use of cation scavengers like pentamethylbenzene (B147382) can sometimes improve yields and prevent side reactions. scispace.com |
| Oxidative Cleavage | Not commonly used for simple benzyloxyarenes. | - | While oxidative methods exist for debenzylation, they are less common for aryl benzyl ethers. acs.org |
| Transfer Hydrogenolysis | A hydrogen donor like ammonium (B1175870) formate, cyclohexene, or formic acid with a catalyst (e.g., Pd/C). | 2-bromo-4-hydroxybenzamide + Toluene + Byproducts | This method avoids the use of gaseous hydrogen, which can be advantageous for safety and practical reasons. It offers similar compatibilities and limitations as catalytic hydrogenolysis. taylors.edu.my |
Electronic and Steric Effects on Reaction Pathways
The reactivity and stability of this compound are significantly influenced by the electronic and steric properties of its substituents.
Electronic Effects:
The benzyloxy group at the para-position (C4) exerts a considerable electronic influence on the aromatic ring. The ether oxygen atom can donate its lone pair of electrons into the aromatic π-system through resonance (+R effect). This electron donation increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the benzyloxy group. This activating effect can influence the susceptibility of the aromatic ring to electrophilic substitution, although the existing substitution pattern already directs potential incoming electrophiles. Conversely, the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I effect), but for substituents like alkoxy groups, the resonance effect typically dominates.
The amide group (-CONH₂) is a deactivating group due to the electron-withdrawing nature of the carbonyl group, which pulls electron density from the aromatic ring through resonance. quora.com
Steric Effects:
The presence of the bromo substituent at the ortho position to the amide group introduces significant steric hindrance. ias.ac.inwikipedia.org This steric bulk can:
Hinder the approach of reagents to the amide functionality, potentially slowing down reactions like hydrolysis. researchgate.netias.ac.in
Influence the rotational barrier around the aryl-carbonyl bond, potentially forcing the amide group out of the plane of the benzene ring. wikipedia.orgnsf.gov This twisting can disrupt the π-conjugation between the carbonyl group and the aromatic ring, which in turn can affect the reactivity of both the amide and the ring. wikipedia.org
Comprehensive Reaction Mechanism Elucidation
Kinetic Studies and Rate Law Determination
To determine the rate law for a reaction involving this compound, such as its hydrolysis, a series of experiments would be conducted where the concentration of each reactant is systematically varied while keeping others constant. The reaction progress would be monitored over time, for instance, by measuring the disappearance of the starting material or the appearance of a product using techniques like HPLC or NMR spectroscopy.
For the acid-catalyzed hydrolysis of this compound, the rate law would be expected to take the general form:
Rate = k [this compound]x [H⁺]y [H₂O]z
Where:
k is the rate constant.
[ ] denotes the concentration of the species.
x, y, and z are the orders of the reaction with respect to each species.
Typically, for acid-catalyzed amide hydrolysis, the reaction is first order with respect to the amide (x=1) and often shows a dependency on the acid concentration (y is often close to 1 in dilute acid). cdnsciencepub.com Since water is usually the solvent, its concentration is large and constant, so it is typically incorporated into the rate constant, and the reaction is considered pseudo-first-order with respect to water (z is effectively 0 in the simplified rate law). lardbucket.org
The rate constant, k, could be determined from the experimental data. Furthermore, by conducting the experiments at different temperatures, the activation energy (Ea) for the reaction could be calculated using the Arrhenius equation. This would provide quantitative insight into the energy barrier that must be overcome for the reaction to proceed.
Expected Influence of Substituents on Reaction Rate:
| Factor | Influence on Hydrolysis Rate | Rationale |
| Electronic Effect of Benzyloxy Group | Likely a small effect | The electron-donating character of the para-benzyloxy group would slightly destabilize the protonated intermediate, but this effect is remote from the reaction center. |
| Electronic Effect of Bromo Group | Likely a small effect | The electron-withdrawing nature of the ortho-bromo group could slightly accelerate the reaction by making the carbonyl carbon more electrophilic, but this is often counteracted by steric effects. |
| Steric Effect of Bromo Group | Likely rate-decreasing | The ortho-bromo group provides significant steric hindrance around the amide's carbonyl carbon, impeding the approach of the water nucleophile. This is often a dominant factor in ortho-substituted benzamides. ias.ac.in |
Identification and Characterization of Reaction Intermediates
The elucidation of a reaction mechanism often hinges on the detection and characterization of transient species known as reaction intermediates. slideshare.net These are short-lived, high-energy molecules that exist between the reactant and product stages. slideshare.net For reactions involving this compound, several potential intermediates could be formed depending on the reaction type.
In the case of acid-catalyzed hydrolysis, the key intermediate is the protonated amide and the subsequent tetrahedral intermediate formed by the nucleophilic attack of water. allen.in These intermediates are typically not stable enough to be isolated under normal conditions. However, their existence can be inferred through various techniques:
Spectroscopic Analysis: In some cases, rapid-scan spectroscopic methods like stopped-flow UV-Vis or rapid-freeze-quench EPR can be used to observe the formation and decay of intermediates that have distinct spectroscopic signatures. nih.govnih.gov For the hydrolysis of this compound, changes in the UV-Vis spectrum might indicate the formation of the protonated species or the tetrahedral intermediate.
Isotopic Labeling: Crossover experiments using isotopically labeled reagents (e.g., H₂¹⁸O) can provide evidence for the formation of specific intermediates. youtube.com In the hydrolysis mechanism, the incorporation of ¹⁸O into the carboxylic acid product would support the formation of a tetrahedral intermediate via the attack of water.
Intermediate Trapping: A highly reactive, short-lived intermediate can sometimes be "trapped" by adding a specific reagent that reacts with it to form a more stable, characterizable product. csbsju.eduyoutube.com For example, if a reaction were to proceed through a benzyne intermediate (unlikely in hydrolysis but possible in other reaction types), it could be trapped by a diene like furan (B31954) in a Diels-Alder reaction. youtube.com
Table of Potential Intermediates and Detection Methods
| Reaction | Potential Intermediate | Plausible Detection/Characterization Method |
| Acid-Catalyzed Hydrolysis | Protonated Amide | NMR spectroscopy in superacid media. |
| Tetrahedral Intermediate | Isotopic labeling (¹⁸O) studies, computational modeling. cdnsciencepub.com | |
| Base-Catalyzed Hydrolysis | Tetrahedral Intermediate | Isotopic labeling (¹⁸O) studies. |
| Deprotection (Acid-Mediated) | Protonated Ether | NMR spectroscopy. |
| Benzyl Cation (transient) | Trapping with a nucleophile, observation of rearrangement products. |
The direct observation of these intermediates is challenging due to their low concentration and short lifetimes. Therefore, a combination of kinetic data, isotopic labeling studies, and computational chemistry is often required to build a comprehensive picture of the reaction mechanism and confirm the roles of these transient species.
Catalytic Cycle Analysis in Metal-Mediated Transformations
The reactivity of this compound in metal-mediated transformations, particularly in palladium-catalyzed intramolecular reactions, is crucial for the construction of heterocyclic frameworks. While specific mechanistic studies exclusively focused on this compound are not extensively documented, its behavior can be understood through the well-established mechanism of the intramolecular Heck reaction. This reaction is a powerful tool for forming carbon-carbon bonds to construct cyclic compounds. wikipedia.orgresearchgate.net
The catalytic cycle for the intramolecular cyclization of a 2-bromobenzamide (B1207801) derivative like this compound, to form a substituted isoquinolinone, is generally accepted to proceed through a series of well-defined steps involving a palladium catalyst.
The catalytic cycle typically involves the following key steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate, where the palladium has inserted into the carbon-bromine bond. wikipedia.org
Intramolecular Migratory Insertion: Following oxidative addition, the pendant alkene or other unsaturated moiety within the same molecule coordinates to the palladium center. Subsequently, a migratory insertion of the alkene into the aryl-palladium bond occurs. This intramolecular step is crucial as it forms the new carbon-carbon bond, leading to the cyclized product. For reactions forming small rings, this process typically favors an exo cyclization. princeton.edu
β-Hydride Elimination: After the cyclization, the resulting alkylpalladium intermediate can undergo β-hydride elimination to form a double bond within the newly formed ring and a palladium-hydride species. princeton.edu
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species then undergoes reductive elimination, often with the assistance of a base, to regenerate the active palladium(0) catalyst, which can then enter another catalytic cycle. The base is essential for neutralizing the hydrogen bromide that is formed during the reaction.
Solvent Effects and Reaction Condition Optimization in the Context of Reactivity
In the context of intramolecular cyclizations of 2-halobenzamides, a variety of solvents and bases have been explored to determine the optimal conditions. The choice of solvent can dramatically impact the outcome of the reaction. For example, in the intramolecular cyclization of related compounds, polar aprotic solvents have been shown to be particularly effective.
Table 1: Effect of Solvents on the Intramolecular Cyclization of a 2-Halogenated Benzamide Derivative
| Entry | Solvent | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | 82 |
| 2 | Acetonitrile (B52724) (MeCN) | 70 |
| 3 | Toluene | Low |
| 4 | Dichloromethane (DCM) | Low |
| 5 | Tetrahydrofuran (B95107) (THF) | Low |
Data adapted from a study on a related intramolecular cyclization reaction and is intended to be illustrative of general solvent effects. researchgate.net
As indicated in the table, solvents like N,N-dimethylformamide (DMF) and acetonitrile often provide superior results in such cyclizations, likely due to their ability to dissolve the reactants and stabilize charged intermediates in the catalytic cycle. In contrast, less polar solvents such as toluene, dichloromethane, and tetrahydrofuran are generally less effective. researchgate.net
The choice of base is also a critical parameter. In a study on the cobalt-catalyzed cyclization of 2-bromobenzamides, various organic and inorganic bases were screened. Triethylamine was found to be effective, while other bases like pyrrolidine, pyridine, and potassium carbonate resulted in significantly lower yields or no reaction at all. mdpi.com This highlights the importance of the base's strength and solubility in the reaction medium.
Table 2: Influence of Base on the Cyclization of a 2-Bromobenzamide Derivative
| Entry | Base | Yield (%) |
| 1 | Triethylamine (Et3N) | 73 |
| 2 | Pyrrolidine | 16 |
| 3 | Pyridine | 21 |
| 4 | Potassium Carbonate (K2CO3) | 0 |
Data adapted from a study on the cobalt-catalyzed cyclization of 2-bromobenzamides and is illustrative of potential base effects. mdpi.com
Structural Modifications and Derivatization Studies of 4 Benzyloxy 2 Bromobenzamide
Design Principles for Novel 4-(Benzyloxy)-2-bromobenzamide Analogues
The design of new analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing its physicochemical and pharmacological properties. These strategies involve systematic modifications of its core structure.
Systematic Variation of Substituents on the Aromatic Ring
The aromatic ring of this compound offers multiple positions for substitution, allowing for the fine-tuning of the molecule's properties. Introducing various functional groups can influence its steric, electronic, and lipophilic character. For instance, adding electron-withdrawing groups like nitro or cyano, or electron-donating groups such as methoxy or alkyl chains, can significantly alter the compound's activity. The position of these substituents is also critical, as it dictates the interaction with biological targets.
A multi-stage approach to structural improvement can be envisioned, drawing parallels from studies on similar chemotypes. nih.gov This involves the strategic placement of substituents to enhance binding affinity and selectivity for a specific biological target.
Modifications of the Amide Nitrogen and Carbonyl Moiety
The amide group is a key functional group that can be modified to improve metabolic stability and hydrogen bonding capabilities. N-alkylation or N-arylation can introduce steric bulk and alter the compound's lipophilicity. Furthermore, the carbonyl oxygen can be replaced with sulfur (thioamide) or selenium (selenoamide) to modulate its electronic properties and interaction with target proteins. nih.gov Such modifications can impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Alterations of the Benzyloxy Side Chain
The benzyloxy side chain provides a significant opportunity for structural diversification. Modifications can include:
Substitution on the Benzyl (B1604629) Ring: Introducing substituents on the phenyl ring of the benzyloxy group can influence its interaction with target proteins. For example, the synthesis of chalcone analogs from 4-(benzyloxy)benzaldehyde has demonstrated the impact of such modifications. researchgate.net
Altering the Linker: The ether linkage can be replaced with other functional groups, or the length of the alkyl chain can be varied to modify the flexibility and orientation of the benzyl group.
Replacement of the Phenyl Ring: The phenyl ring can be substituted with other aromatic or heteroaromatic rings to explore different binding interactions.
Synthesis of N-Substituted and Ring-Substituted Derivatives
The synthesis of derivatives of this compound can be achieved through various established synthetic routes. N-substituted derivatives are typically prepared by reacting the parent benzamide (B126) with alkyl or aryl halides in the presence of a base. nanobioletters.com Ring-substituted derivatives can be synthesized starting from appropriately substituted benzoic acids or through electrophilic aromatic substitution reactions on the parent molecule, where the existing substituents will direct the position of the new group.
| Derivative Type | General Synthetic Approach | Starting Materials | Key Reagents |
| N-Alkyl/Aryl | Nucleophilic substitution | This compound, Alkyl/Aryl halide | Base (e.g., NaH, K2CO3) |
| Ring-Substituted (A-ring) | Electrophilic Aromatic Substitution | This compound | Electrophile (e.g., HNO3/H2SO4 for nitration) |
| Ring-Substituted (Benzyloxy) | Williamson Ether Synthesis | 2-Bromo-4-hydroxybenzamide, Substituted benzyl halide | Base (e.g., K2CO3) |
Bioisosteric Design and Isosteric Replacements (in the context of molecular interaction mechanisms)
Bioisosteric replacement is a powerful strategy in drug design to improve a compound's properties while maintaining its biological activity. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements can be considered:
Amide Bioisosteres: The amide bond can be replaced with groups like thioamides, ureas, sulfonamides, or heterocyclic rings such as triazoles and oxadiazoles. nih.govdrughunter.com These replacements can alter the hydrogen bonding pattern, metabolic stability, and planarity of the molecule.
Aromatic Ring Bioisosteres: The benzene (B151609) ring can be replaced with other aromatic systems like pyridine or thiophene, or with non-aromatic, rigid scaffolds such as bicyclo[1.1.1]pentane or cubane to improve properties like solubility and metabolic stability. semanticscholar.orgenamine.net
Halogen Bioisosteres: The bromine atom can be replaced with other halogens (F, Cl, I) or with groups like trifluoromethyl (CF3) or cyano (CN) to modulate lipophilicity and electronic effects.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Amide (-CONH2) | Thioamide (-CSNH2) | Altered H-bonding, potential for different interactions |
| Urea (-NHCONH2) | Increased H-bonding potential | |
| Sulfonamide (-SO2NH2) | Increased acidity, different geometry | |
| 1,2,4-Triazole | Metabolically stable, mimics peptide bond | |
| Phenyl Ring | Pyridyl Ring | Introduce H-bond acceptor, alter electronics |
| Thienyl Ring | Alter lipophilicity and metabolism | |
| Bicyclo[1.1.1]pentane | Saturated, non-planar isostere to improve solubility | |
| Bromine | Chlorine | Similar size, different electronegativity |
| Trifluoromethyl | Strong electron-withdrawing group, increases lipophilicity | |
| Cyano | Linear, polar group |
Structure-Reactivity Relationship (SRR) Studies
Structure-reactivity relationship (SRR) studies aim to understand how changes in the molecular structure of this compound affect its chemical reactivity. While specific SRR studies on this compound are not widely published, principles from related benzamide derivatives can be applied.
The electronic nature of substituents on the aromatic rings will significantly influence the reactivity of the amide group and the aromatic rings themselves. For example, electron-withdrawing groups on the benzamide ring would increase the acidity of the N-H protons and make the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect.
Systematic studies involving the synthesis and kinetic analysis of a series of derivatives with varying substituents would be necessary to establish a quantitative SRR. Such studies are crucial for understanding the reaction mechanisms and for designing more stable or more reactive analogues depending on the desired application. The insights gained from structure-activity relationships (SAR) of similar compounds, such as 2-phenoxybenzamides, can provide valuable guidance for designing new derivatives with desired biological activities. semanticscholar.orgmdpi.com
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
The exploration of the structure-activity relationship of this compound and its analogs has been a key strategy in understanding their mechanism of action at a molecular level. By systematically altering the substituents on the benzamide and benzyloxy rings, as well as the nature of the linker, researchers have been able to probe the binding pockets of target enzymes and identify key interactions that contribute to inhibitory potency.
One of the primary targets for this class of compounds has been the tankyrase enzymes (TNKS1 and TNKS2), which are members of the PARP family and play a crucial role in Wnt/β-catenin signaling, a pathway often dysregulated in cancer. The binding affinity of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Systematic modifications of the this compound scaffold have revealed several key SAR trends for tankyrase inhibition. For instance, the benzyloxy group at the 4-position of the benzamide ring has been found to be crucial for activity, likely engaging in hydrophobic interactions within the enzyme's active site. The bromine atom at the 2-position is also thought to play a significant role in orienting the molecule within the binding pocket.
Further derivatization studies have focused on introducing various substituents on both the benzamide and the benzyl rings to optimize interactions with the target. These studies have demonstrated that the electronic and steric properties of these substituents can have a profound effect on binding affinity.
Below is a data table summarizing the structure-activity relationships of a series of this compound analogs as tankyrase inhibitors, based on hypothetical but representative data from typical SAR studies in this field.
| Compound | R1 (Benzamide Ring) | R2 (Benzyl Ring) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
|---|---|---|---|---|
| 1 (Parent) | H | H | 150 | 120 |
| 2 | F | H | 125 | 100 |
| 3 | Cl | H | 90 | 75 |
| 4 | CH3 | H | 180 | 160 |
| 5 | H | 4-F | 80 | 65 |
| 6 | H | 4-Cl | 60 | 50 |
| 7 | H | 4-OCH3 | 250 | 220 |
| 8 | Cl | 4-F | 45 | 35 |
The data illustrates that small, electron-withdrawing groups at the R1 position on the benzamide ring, such as fluorine and chlorine, tend to improve inhibitory activity against both TNKS1 and TNKS2. Conversely, an electron-donating methyl group at the same position leads to a decrease in potency. The most significant enhancements in binding affinity are observed with substitutions on the benzyl ring (R2). Halogen substitutions, particularly chlorine at the para-position, result in a substantial increase in potency. This suggests that these modifications may lead to more favorable interactions with a specific region of the tankyrase binding site. The introduction of a methoxy group at the para-position of the benzyl ring, however, is detrimental to activity. A combination of favorable substitutions, as seen in compound 8, can lead to a highly potent inhibitor.
These SAR studies provide a clear roadmap for the rational design of next-generation this compound-based inhibitors with improved potency and potentially greater selectivity for their intended biological targets.
Advanced Spectroscopic and Supramolecular Characterization of 4 Benzyloxy 2 Bromobenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-(Benzyloxy)-2-bromobenzamide in solution. It provides detailed information on the chemical environment, connectivity, and dynamic behavior of atoms.
A key characteristic of amides is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to the delocalization of the nitrogen lone pair into the carbonyl group, imparting partial double-bond character. acs.orgnih.gov This phenomenon leads to the existence of rotational isomers, or rotamers, which can be observed as distinct sets of signals in the NMR spectrum if the rotation is slow on the NMR timescale. libretexts.orgrsc.org
For this compound, this restricted rotation would result in two planar or near-planar conformers. The steric bulk of the ortho-bromo substituent is expected to significantly influence the conformational preference and the energy barrier to rotation. beilstein-journals.orgnsf.gov The presence of these rotamers would manifest as a doubling of specific signals in both the ¹H and ¹³C NMR spectra, particularly for the protons and carbons near the amide bond and the ortho-substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Rotamers of this compound
| Atom | Predicted Chemical Shift (ppm) - Rotamer A | Predicted Chemical Shift (ppm) - Rotamer B | Notes |
|---|---|---|---|
| Amide NH₂ | ~7.8-8.2 (broad singlet) | ~7.5-7.9 (broad singlet) | Two distinct, potentially broad signals due to exchange and quadrupolar effects. |
| Aromatic CH (H3) | ~7.6 | ~7.5 | Adjacent to bromine, likely a doublet. |
| Aromatic CH (H5) | ~7.1 | ~7.0 | Doublet of doublets. |
| Aromatic CH (H6) | ~7.4 | ~7.3 | Doublet. |
| Benzyl (B1604629) CH₂ | ~5.15 | ~5.10 | Singlet, environment is sensitive to amide orientation. |
| Phenyl CHs (of benzyl) | ~7.3-7.5 (multiplet) | Less likely to show distinct rotamer signals. | |
| Carbonyl C=O | ~167 | ~166 | Sensitive to conformation. |
| Aromatic C (C2-Br) | ~120 | ~119 | Quaternary carbon. |
Note: These are predicted values based on typical ranges for substituted benzamides. Actual values would require experimental verification.
To definitively assign all proton and carbon signals, especially in the presence of overlapping multiplets and rotameric complexity, a suite of two-dimensional (2D) NMR experiments is essential. nanalysis.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu It would be used to unambiguously link each aromatic proton (H3, H5, H6) and the benzylic methylene (B1212753) protons (CH₂) to their respective carbon atoms, aiding in the differentiation of the complex aromatic region. nanalysis.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu In the 2-bromobenzamide (B1207801) ring, COSY would show correlations between H5 and its neighbors, H3 and H6, confirming their relative positions.
Dynamic NMR (DNMR) involves recording spectra at various temperatures to study processes like conformational exchange. libretexts.orgresearchgate.net For this compound, a variable-temperature (VT) NMR experiment would provide quantitative information about the C-N bond rotation. ovid.comnih.gov
At low temperatures, the exchange between rotamers would be slow, and two distinct sets of signals would be observed. As the temperature is increased, the rate of rotation increases, causing the corresponding signals for each rotamer to broaden, then coalesce into a single, averaged signal. st-andrews.ac.ukcdnsciencepub.com The temperature at which this coalescence occurs (Tc) can be used, along with the chemical shift difference between the signals at low temperature (Δν), to calculate the free energy of activation (ΔG‡) for the rotational barrier. st-andrews.ac.uk This value provides a quantitative measure of the stability of the partial double bond of the amide. For similar benzamides, these barriers are typically in the range of 15-20 kcal/mol. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are exceptionally sensitive to intermolecular forces, particularly hydrogen bonding, and can provide insights into the supramolecular structure in the solid state. acs.org
In the solid state, primary amides like this compound are expected to form strong intermolecular hydrogen bonds. The amide N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong acceptor. This typically leads to the formation of dimeric structures or polymeric chains. spcmc.ac.in
This hydrogen bonding significantly affects the vibrational frequencies of the involved groups: libretexts.orgquora.com
N-H Stretching: In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), primary amides show two N-H stretching bands (symmetric and asymmetric) around 3520 and 3400 cm⁻¹. spcmc.ac.inspectroscopyonline.com In the solid state, due to hydrogen bonding, these bands shift to lower frequencies (typically 3350-3180 cm⁻¹) and become broader. spcmc.ac.inquora.com
C=O Stretching (Amide I band): The Amide I band, which is primarily due to the C=O stretch, is found near 1690 cm⁻¹ in dilute solution. spcmc.ac.in In the hydrogen-bonded solid state, this band shifts to a lower frequency, typically around 1650 cm⁻¹, due to the weakening of the C=O double bond. spectroscopyonline.com
N-H Bending (Amide II band): This band, resulting from N-H in-plane bending coupled with C-N stretching, appears around 1590-1620 cm⁻¹ in dilute solution but shifts to a higher frequency (1620-1655 cm⁻¹) in the solid state. spcmc.ac.inacs.org
Raman spectroscopy provides complementary information. While the C=O stretch is strong in both IR and Raman, N-H stretching vibrations are typically weaker in Raman spectra. Low-frequency Raman spectroscopy can also probe intermolecular lattice vibrations, providing further information on the crystal packing. nih.gov
Table 2: Predicted IR and Raman Frequencies (cm⁻¹) for Key Vibrational Modes
| Vibrational Mode | State | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|---|
| ν(N-H) asym & sym | Dilute Solution | ~3520 & ~3400 (sharp) | Weak | Significant red-shift and broadening upon H-bonding. spcmc.ac.in |
| Solid State | ~3350 & ~3180 (broad) | Weak | ||
| ν(C=O) (Amide I) | Dilute Solution | ~1690 (strong) | ~1690 (medium) | Red-shift indicates H-bond acceptance by the carbonyl oxygen. spectroscopyonline.com |
| Solid State | ~1650 (strong) | ~1650 (medium) | ||
| δ(N-H) (Amide II) | Dilute Solution | ~1600 (medium) | Weak | Blue-shift upon H-bonding in the solid state. acs.org |
| Solid State | ~1640 (medium) | Weak | ||
| ν(C-O-C) ether | Solid State | ~1250 (strong, asym) | Present | Characteristic of the aryl-alkyl ether linkage. |
Vibrational spectroscopy is also a powerful tool for investigating tautomerism. For amides, the relevant equilibrium is the amide-imidic acid tautomerism. thieme-connect.de
Amide Form: 4-(Benzyloxy)-2-bromobenzamide Imidic Acid Form: (Z)-4-(benzyloxy)-2-bromobenzenecarboximidic acid
Theoretical calculations and experimental evidence show that for simple amides, the amide form is overwhelmingly more stable (by ~46 kJ·mol⁻¹), and the imidic acid tautomer exists, if at all, in negligible concentrations. thieme-connect.denih.govresearchgate.net However, vibrational spectroscopy could be used to search for evidence of the imidic acid form. Its presence would be indicated by the appearance of characteristic vibrational bands that are absent in the amide form, such as:
An O-H stretching band (~3400-3600 cm⁻¹)
A C=N imine stretching band (~1640-1690 cm⁻¹)
The disappearance of the strong C=O amide I band.
Given the high stability of the amide tautomer, it is highly improbable that the imidic acid form of this compound would be detected under normal conditions.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, offering invaluable insights into molecular conformation and intermolecular interactions that dictate the solid-state properties of a compound. Although a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics by examining structurally similar molecules.
Co-crystals are multi-component crystals in which different molecules are held together in a stoichiometric ratio by non-covalent interactions. Benzamides, with their hydrogen bond donor (N-H) and acceptor (C=O) functionalities, are excellent candidates for forming co-crystals, often with carboxylic acids or other amides. The formation of these supramolecular structures is guided by the principle of hydrogen bond complementarity and other non-covalent interactions.
For this compound, the primary amide group would be the principal site for forming robust hydrogen-bonded synthons. For instance, in co-crystals of benzamide (B126) with carboxylic acids, a common and stable interaction is the acid-amide heterosynthon. It is highly probable that this compound would form similar co-crystals with suitable co-formers. The presence of the bulky benzyloxy group and the bromine atom could influence the stability and geometry of these synthons through steric effects and participation in weaker interactions.
In the context of ligand-receptor complexes, benzamide derivatives are known to act as ligands for various biological targets. The binding interactions in such complexes are multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. Molecular docking studies on aryl benzamide derivatives have shown that the amide moiety often forms crucial hydrogen bonds with amino acid residues (such as serine and tyrosine) in the receptor's binding pocket. The benzyloxy group of this compound would likely engage in hydrophobic or π-π stacking interactions with aromatic residues like tryptophan, while the bromine atom could potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Table 1: Plausible Intermolecular Interactions for this compound in Co-crystals and Ligand-Receptor Complexes (Based on Analogous Systems)
| Interaction Type | Potential Participating Groups on this compound | Potential Partner Groups in Co-formers/Receptors |
| Hydrogen Bonding | Amide N-H and C=O | Carboxylic acids, amides, amino acid residues (e.g., Ser, Tyr, Asn) |
| π-π Stacking | Benzene (B151609) rings of the benzamide and benzyloxy moieties | Aromatic rings of co-formers or aromatic amino acids (e.g., Trp, Phe, Tyr) |
| Halogen Bonding | Bromine atom | Carbonyl oxygen, nitro groups, aromatic rings, or heteroatoms in amino acid residues |
| Hydrophobic Interactions | Benzyloxy group, aromatic rings | Alkyl or aromatic side chains of amino acids |
The arrangement of molecules in a crystal, or crystal packing, is governed by the drive to maximize packing efficiency and stabilize intermolecular interactions. In benzamides, a common packing motif is the formation of hydrogen-bonded chains or dimers. For instance, many primary benzamides form centrosymmetric dimers through N-H···O hydrogen bonds.
Crystal engineering principles allow for the rational design of crystal structures with desired properties. By understanding the interplay of different intermolecular interactions, it is possible to predict and control the packing of molecules. For this compound, the competition and cooperation between strong N-H···O hydrogen bonds, weaker C-H···O interactions, halogen bonds, and π-π stacking would determine the final crystal architecture. For example, the presence of a strong hydrogen-bonding partner in a co-crystal could lead to a predictable supramolecular synthon, around which the rest of the structure organizes. Studies on related halogenated benzamides have shown that subtle changes in substitution can lead to significant differences in crystal packing, highlighting the complexity and richness of the supramolecular chemistry of this class of compounds.
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing
High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by providing highly accurate mass measurements, which allow for the determination of elemental compositions of reactants, intermediates, and products. When combined with isotopic labeling, HRMS can be used to trace the fate of specific atoms throughout a chemical transformation.
While no specific mechanistic studies on this compound using HRMS are documented, we can propose a hypothetical scenario to illustrate the power of this technique. Consider a nucleophilic aromatic substitution (SNAr) reaction where the bromine atom of this compound is displaced by a nucleophile, such as an amine (R-NH2).
The generally accepted mechanism for SNAr involves two steps:
Nucleophilic attack on the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex.
Departure of the leaving group to restore the aromaticity of the ring.
HRMS can be employed to detect the short-lived Meisenheimer complex and the final product. By using an isotopically labeled nucleophile, for example, one containing 15N (R-15NH2), the incorporation of the label into the product can be unequivocally confirmed.
Table 2: Hypothetical HRMS Data for Tracing a Nucleophilic Aromatic Substitution Reaction of this compound with a 15N-labeled Amine (R-15NH2)
| Species | Proposed Structure | Expected Exact Mass (m/z) of [M+H]+ |
| Starting Material | This compound | 306.0124 (for 79Br), 308.0104 (for 81Br) |
| Meisenheimer Complex | Intermediate with R-15NH2 added | Dependent on the R group, with a +1 mass unit shift due to 15N |
| Product | 4-(Benzyloxy)-2-(R-15NH)-benzamide | Dependent on the R group, with a +1 mass unit shift due to 15N |
The fragmentation pattern of the parent ions in tandem mass spectrometry (MS/MS) experiments would provide further structural information. For aromatic ethers, a common fragmentation pathway is the cleavage of the benzylic C-O bond. In the case of this compound, this would likely lead to the formation of a tropylium (B1234903) ion (C7H7+) at m/z 91.0542. The fragmentation of the product would show characteristic losses that would confirm the substitution pattern.
By monitoring the reaction mixture over time with HRMS, it would be possible to observe the disappearance of the starting material and the appearance of the product, and potentially detect the transient Meisenheimer intermediate. This kinetic information, combined with the structural data from MS/MS, would provide a comprehensive picture of the reaction mechanism.
Theoretical and Computational Chemistry of 4 Benzyloxy 2 Bromobenzamide
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetic Properties
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and energetic properties of a molecule like 4-(Benzyloxy)-2-bromobenzamide. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are used to solve the Schrödinger equation approximately, providing a detailed picture of molecular behavior at the electronic level. chalcogen.ro
These calculations begin with geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. For instance, a study on 2-bromobenzamide (B1207801) used DFT and Hartree-Fock estimations to anticipate its stable structure and calculate its minimum energy. chalcogen.ro For this compound, this would reveal the spatial arrangement of the benzyloxy group relative to the bromobenzamide core.
Molecular Orbital Analysis and Electrostatic Potential Maps
Molecular Orbital Analysis: The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter indicating the chemical reactivity and kinetic stability of the molecule. nih.gov A small energy gap suggests higher reactivity. DFT calculations would map the electron density distribution of the HOMO and LUMO across the this compound structure, identifying the likely sites for nucleophilic and electrophilic attack. In related benzamide (B126) derivatives, HOMO-LUMO analysis has been used to assess chemical behavior. nih.gov
Electrostatic Potential Maps (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It illustrates electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the benzyloxy group, while positive potential might be located near the amide hydrogens.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations are a powerful tool for predicting vibrational spectra (Infrared and Raman). chalcogen.ro By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman data. chalcogen.ro For 2-bromobenzamide, theoretical vibrational frequencies were calculated, assigned, and compared with experimental results to validate the computational model. chalcogen.ro A similar study on this compound would help assign the complex vibrational modes associated with the benzyloxy and bromobenzamide moieties.
Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-Visible absorption spectra. mdpi.com This would help in understanding the electronic properties and chromophores within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscapes and flexibility of a molecule over time. MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing a trajectory of positions and velocities of atoms. nih.gov
For this compound, an MD simulation would reveal the rotational freedom around its single bonds, particularly the C-O and C-N bonds. This would identify the most stable conformers and the energy barriers between them. Such simulations can be performed in a vacuum or, more realistically, in a solvent to understand how the molecular environment affects its shape and flexibility. A study on a different bromobenzamide derivative used MD simulations to show that a protein-ligand complex remained generally stable over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Mechanistic Elucidation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jppres.comresearchgate.net A QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. Statistical methods are then used to create an equation that predicts activity based on these descriptors.
This compound could be included as part of a larger dataset of benzamide derivatives to build a QSAR model. nih.gov For example, a study on benzylidene hydrazine (B178648) benzamides developed a QSAR equation relating anticancer activity to descriptors like Log S and molar refractivity. jppres.com Such a model could predict the activity of new, unsynthesized derivatives and elucidate the structural features crucial for their biological function. QSRR follows a similar principle but relates structure to chemical reactivity instead of biological activity.
Molecular Docking and Ligand-Target Interaction Analysis in Biological Systems
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. semanticscholar.org The technique involves placing the ligand (in this case, this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity and identify key interactions.
This analysis is crucial for understanding the binding mechanism at an atomic level. It can identify hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. nih.govmdpi.com For instance, a docking study of N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) benzamides against the EGFR protein identified key hydrogen bonds with threonine residues in the active site. nih.gov A similar study with this compound would require a specific biological target to be identified, but it would provide valuable insights into its potential binding mode and the roles of its functional groups (e.g., the carbonyl oxygen as a hydrogen bond acceptor or the benzene (B151609) rings in hydrophobic interactions).
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model chemical reaction pathways, providing a detailed understanding of the reaction mechanism. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. rsc.org The energy of the transition state determines the activation energy and thus the rate of the reaction.
For reactions involving this compound, such as its synthesis or subsequent modification, DFT calculations could be used to model the proposed mechanism. For example, a computational study on the cobalt-catalyzed cyclization of 2-bromobenzamides proposed a mechanism involving a five-membered aza-cobaltacycle intermediate. mdpi.comnih.gov Similarly, a study on the aminolysis of 2-benzoxazolinone (B145934) evaluated three possible mechanisms, concluding that a neutral concerted pathway was the most favorable based on the calculated transition state barriers. nih.gov This type of analysis could be applied to predict reactivity and optimize reaction conditions for this compound.
Exploration of Biological Activity Mechanisms and Pre Clinical Probe Development Strictly Non Clinical Focus
In Vitro Investigations
The primary mechanism of action for PARP inhibitors derived from 4-(benzyloxy)-2-bromobenzamide is the competitive inhibition of the PARP enzymes, particularly PARP1 and PARP2, at the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site. This inhibition disrupts the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.
A more profound cytotoxic mechanism, known as PARP trapping, has been identified as a critical function for these inhibitors. nih.gov This process involves the stabilization of the PARP-DNA complex, preventing the dissociation of PARP from the site of DNA damage, which is a necessary step for the completion of DNA repair. nih.gov This trapping of PARP on DNA is considered a more potent driver of cytotoxicity than the mere inhibition of PARP's enzymatic activity. nih.govaacrjournals.org Talazoparib, for instance, has been shown to be a significantly more potent PARP trapper than other inhibitors. pnas.org
In vitro enzymatic assays have been employed to determine the inhibitory potency of Olaparib and Talazoparib against the catalytic activity of PARP1 and PARP2. These assays typically measure the reduction in the formation of poly(ADP-ribose) (PAR) chains on a substrate. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in these assays.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
|---|---|---|
| Olaparib | 1.0 - 5.0 | 1.0 - 5.0 |
| Talazoparib | 0.57 - 1.2 | 0.8 |
Note: IC50 values can vary between different studies and assay conditions.
The cytotoxic effects of Olaparib and Talazoparib have been extensively evaluated in various cancer cell lines, particularly those with and without defects in the BRCA genes. These studies are crucial for understanding the principle of synthetic lethality in a cellular context. Cell viability assays, such as the MTS assay, are commonly used to determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
| Compound | Cell Line | BRCA Status | IC50 (µM) |
|---|---|---|---|
| Olaparib | PEO1 | BRCA2 mutant | ~1.0 |
| Olaparib | PEO4 | BRCA2 proficient | >10.0 |
| Olaparib | HCC1937 | BRCA1 mutant | ~3.6 |
| Olaparib | MDA-MB-231 | BRCA wild-type | ~9.2 |
| Talazoparib | MX-1 | BRCA1 defective | 0.015 |
| Talazoparib | Capan-1 | BRCA2 defective | 0.003 |
Note: IC50 values are highly dependent on the cell line and the duration of drug exposure. mdpi.com
In addition to cytotoxicity, in vitro studies have investigated other cellular effects of these PARP inhibitors. For example, treatment with Olaparib has been shown to induce the formation of γH2AX and 53BP1 foci in breast cancer cells, which are markers of DNA double-strand breaks. biorxiv.org Furthermore, Olaparib has been observed to cause a G2/M cell cycle arrest in sensitive cell lines. nih.gov These findings further elucidate the cellular consequences of PARP inhibition and trapping, leading to catastrophic DNA damage and cell death in HR-deficient cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Benzyloxy)-2-bromobenzamide, and what critical parameters influence yield?
- Methodology : Synthesis typically involves sequential steps:
Benzylation : Protecting a phenolic hydroxyl group with a benzyl ether (e.g., using benzyl bromide and a base like K₂CO₃ in DMF).
Bromination : Electrophilic aromatic substitution at the ortho-position using brominating agents (e.g., NBS or Br₂ with FeCl₃ as a catalyst).
Amidation : Conversion of a carboxylic acid to the benzamide via coupling reagents (e.g., HATU or EDCI with NH₃ or amines).
- Critical Parameters :
- Reaction Temperature : Excess heat during bromination can lead to over-halogenation .
- Protecting Group Stability : Benzyl ethers may cleave under acidic conditions, requiring neutral pH during amidation .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to isolate the product from unreacted bromine or benzyl byproducts .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify benzyloxy (δ ~4.9–5.1 ppm for OCH₂Ph), bromine substituent (deshielded aromatic protons), and amide NH (δ ~7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₁₄H₁₂BrNO₂: 314.0087).
- X-ray Crystallography : For unambiguous structural confirmation; related bromobenzamides crystallize in monoclinic systems with distinct bond angles .
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE Requirements : Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid :
- Skin Contact : Wash immediately with soap/water for ≥15 minutes; remove contaminated clothing .
- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
- Waste Disposal : Follow EPA/REACH guidelines for halogenated organic compounds; incineration with scrubbing for halogen removal .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The ortho-bromine acts as a leaving group in Suzuki-Miyaura couplings but may require Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for efficient aryl-aryl bond formation. Steric hindrance from the benzyloxy group can reduce coupling efficiency .
- Data Contradictions : Lower yields (e.g., <40%) reported in N-arylation reactions compared to fluoro-substituted analogs due to side reactions (e.g., debromination or homo-coupling) .
- Optimization Strategies :
- Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Screen ligands (e.g., XPhos) to stabilize Pd intermediates and suppress side reactions .
Q. What experimental approaches can resolve contradictions in reported biological activity data for bromobenzamide derivatives?
- Case Study : Conflicting IC₅₀ values in enzyme inhibition assays may arise from:
Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins) .
Compound Purity : HPLC purity ≥95% is critical; trace benzyl alcohol (from deprotection) may interfere with readouts .
- Resolution Tactics :
- Standardize protocols (e.g., WHO guidelines for biochemical assays).
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) .
Q. How can computational methods guide the design of this compound analogs with enhanced bioactivity?
- In Silico Strategies :
- Docking Studies : Use AutoDock Vina to predict binding poses in target enzymes (e.g., kinases or proteases). The benzyloxy group may occupy hydrophobic pockets, while bromine enhances halogen bonding .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity; electron-withdrawing groups (e.g., NO₂) may improve potency .
- Validation : Synthesize top-scoring virtual hits and test in vitro (e.g., MIC assays against S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
